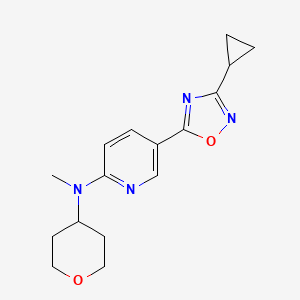![molecular formula C15H11F4N3O4 B4118305 N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4118305.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea
Übersicht
Beschreibung
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea, also known as FNUR, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. FNUR is a urea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea involves the inhibition of tubulin polymerization, a process essential for cell division. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea binds to the colchicine-binding site of tubulin, preventing the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This inhibition of tubulin polymerization ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has been found to have other biochemical and physiological effects. Studies have shown that N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea can inhibit the activity of protein kinase C, an enzyme involved in various cellular processes, including cell proliferation and differentiation. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its specificity for tubulin. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea binds to the colchicine-binding site of tubulin, which is different from the site targeted by other tubulin inhibitors, such as paclitaxel. This specificity allows for the study of tubulin polymerization and its role in cell division without interference from other drugs. However, one limitation of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea. One direction is the development of more water-soluble derivatives of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea, which would allow for easier administration in vivo. Another direction is the study of the combination of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea with other drugs, such as paclitaxel, to determine if there is a synergistic effect on cancer cell growth inhibition. Finally, the study of the effects of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea on other cellular processes, such as angiogenesis and metastasis, could provide valuable insights into the potential use of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea in cancer therapy.
Conclusion:
In conclusion, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea is a promising compound for scientific research, particularly in the field of cancer research. Its specificity for tubulin and cytotoxic effects on cancer cells make it a valuable tool for the study of cell division and apoptosis. Further research into the development of more water-soluble derivatives of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea and its potential use in combination with other drugs could lead to new treatments for cancer.
Wissenschaftliche Forschungsanwendungen
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O4/c1-26-13-7-9(22(24)25)3-5-11(13)20-14(23)21-12-6-8(15(17,18)19)2-4-10(12)16/h2-7H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYZWASCCJHLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(diphenylmethyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4118233.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4118234.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118239.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4118245.png)

![N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4118284.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118298.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4118310.png)
![2-[(4-tert-butylcyclohexyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118314.png)

![2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4118322.png)

![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)